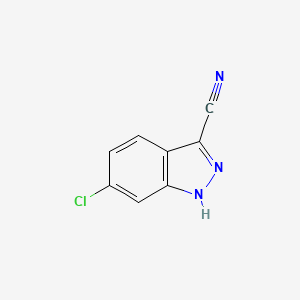

6-Chloro-1H-indazole-3-carbonitrile

Vue d'ensemble

Description

6-Chloro-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound includes an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The compound also contains a chlorine atom and a carbonitrile group .Chemical Reactions Analysis

Indazole-containing compounds, including this compound, have been synthesized using various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Applications De Recherche Scientifique

Synthèse des Indazoles

Les composés hétérocycliques contenant de l'indazole ont une grande variété d'applications médicinales . La synthèse des 1H- et 2H-indazoles implique des stratégies telles que les réactions catalysées par les métaux de transition, les réactions de cyclisation réductrices et la synthèse des 2H-indazoles via la formation consécutive de liaisons C–N et N–N .

Applications médicinales

Les composés indazole se sont avérés avoir des propriétés antihypertensives, anticancéreuses, antidépressives, anti-inflammatoires et antibactériennes . Ils peuvent également être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ pour le traitement des maladies respiratoires .

Réactions multicomposants

Le 1H-indole-3-carbaldéhyde et ses dérivés, qui sont liés au 6-Chloro-1H-indazole-3-carbonitrile, sont des précurseurs chimiques essentiels et efficaces pour la génération de structures biologiquement actives . Ils ont été utilisés dans des réactions multicomposants intrinsèquement durables .

Synthèse de molécules actives

Le 1H-indole-3-carbaldéhyde et ses dérivés sont des précurseurs idéaux pour la synthèse de molécules actives . Ils ont été utilisés pour générer des structures biologiquement actives, notamment des dérivés de carbazole, de triazole, de pyrazole, de pyrimidine, de quinoléine et d'imidazole .

Inhibition de la croissance cellulaire

Certains composés indazole, tels que le 3-Amino-N-(4-benzylphényl)-5-chloro-1H-indazole-1-carboxamide, se sont avérés inhiber la croissance cellulaire, étant très efficaces contre les lignées cellulaires du côlon et du mélanome .

Inhibiteurs de la réductase aldéhydique

Certains dérivés indazole ont été évalués comme inhibiteurs de la réductase aldéhydique (ALR2) et de la réductase aldéhydique (ALR1) .

Mécanisme D'action

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with multiple receptors . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Indazole derivatives are known to have a broad spectrum of biological activities . The specific effects of 6-Chloro-1H-indazole-3-carbonitrile would depend on its targets and mode of action.

Safety and Hazards

Orientations Futures

Indazole derivatives, including 6-Chloro-1H-indazole-3-carbonitrile, are essential entities found in many natural products and have a wide variety of biological properties. Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Analyse Biochimique

Biochemical Properties

6-Chloro-1H-indazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes, such as phosphodiesterases and kinases . These interactions often involve binding to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, modulating their function and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . It may also induce apoptosis, a programmed cell death mechanism, in certain cell types. Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in critical cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes, leading to inhibition of their catalytic activity . Additionally, this compound may act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects may be modulated by metabolic processes and interactions with other biomolecules .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the compound’s efficacy while minimizing adverse effects.

Propriétés

IUPAC Name |

6-chloro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURANFWTYQPVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696268 | |

| Record name | 6-Chloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-30-8 | |

| Record name | 6-Chloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

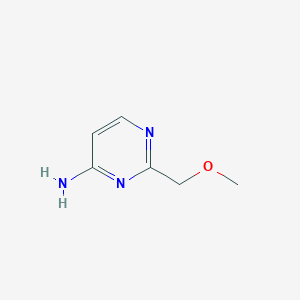

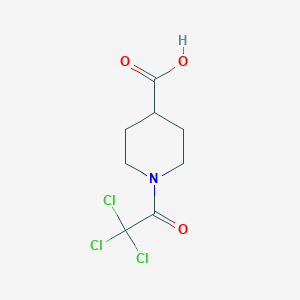

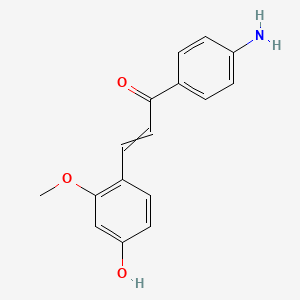

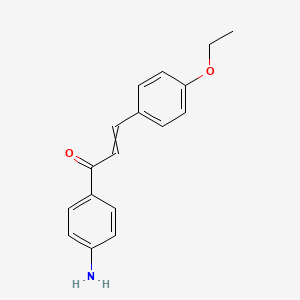

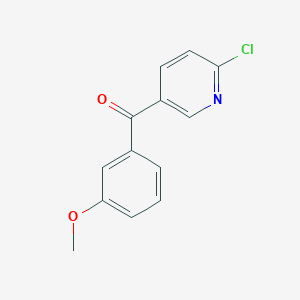

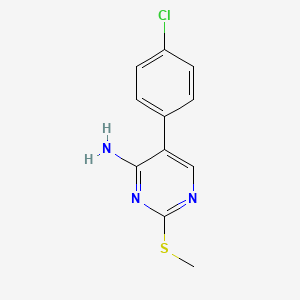

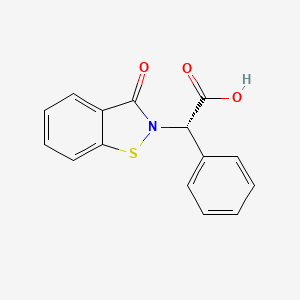

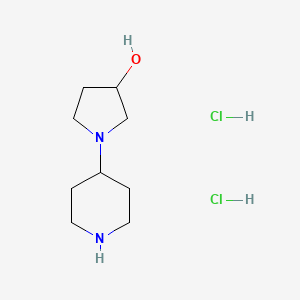

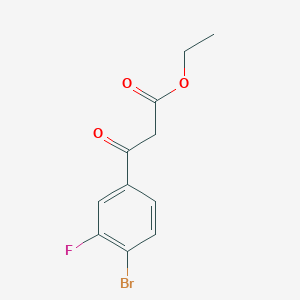

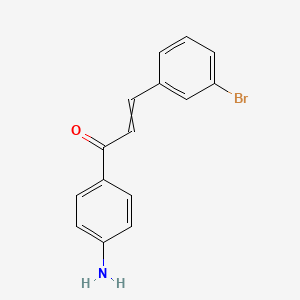

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)

![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)

![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)